molecular formula C6H7NO2 B12439121 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one

1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one

Cat. No.: B12439121
M. Wt: 125.13 g/mol
InChI Key: BFPMKDLBHHHQNY-UHFFFAOYSA-N
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Description

1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . This compound is characterized by the presence of an azetidine ring, a hydroxyl group, and a propynone moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one typically involves the reaction of azetidine derivatives with propargyl ketones under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between 3-hydroxyazetidine and propargyl ketone . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and hydroxyl group play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular signaling pathways .

Comparison with Similar Compounds

1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:

    1-(3-Hydroxyazetidin-1-yl)ethanone: Similar structure but with an ethanone moiety instead of a propynone.

    1-(3-Hydroxyazetidin-1-yl)butan-2-one: Contains a butanone moiety, leading to different chemical properties.

    1-(3-Hydroxyazetidin-1-yl)pent-2-one: Features a pentanone moiety, which affects its reactivity and applications.

The uniqueness of this compound lies in its propynone moiety, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(3-hydroxyazetidin-1-yl)prop-2-yn-1-one

InChI

InChI=1S/C6H7NO2/c1-2-6(9)7-3-5(8)4-7/h1,5,8H,3-4H2

InChI Key

BFPMKDLBHHHQNY-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CC(C1)O

Origin of Product

United States

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